molecular formula C20H21FN2O3 B2418727 N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 1049363-37-2

N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2418727
CAS No.: 1049363-37-2
M. Wt: 356.397
InChI Key: SPOIYHDPSDSDIN-UHFFFAOYSA-N
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Description

N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(2-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C20H21FN2O3 and its molecular weight is 356.397. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptor Antagonism and Eating Disorders

Compounds with structural similarities or related functional groups have been explored for their role in modulating feeding behavior, stress, arousal, and substance abuse through orexin receptor antagonism. For example, research on selective orexin receptor antagonists, such as SB-649868, has demonstrated potential in reducing binge eating behaviors without affecting standard food intake, suggesting a novel pharmacological approach to treating eating disorders with a compulsive component (Piccoli et al., 2012).

Chemical Reactivity and Ligand Behavior

Oxalamide-based compounds are of interest in organometallic chemistry for their ligand behavior and reactivity. Investigations into oxalamide-based carbene reactivity have shown potential in generating various products through reactions with styrene, methylacrylate, and elemental selenium, highlighting their versatility and applicability in synthetic chemistry (Braun et al., 2012).

Antimicrobial and Antitumor Activity

Schiff base ligands, which can be structurally related to the compound , have been studied for their antimicrobial activities. Schiff bases and their metal complexes exhibit significant activities against various microorganisms, indicating their potential in developing new antimicrobial agents (Yilmaz & Cukurovalı, 2003). Additionally, polyamine analogues, which share some structural motifs with oxalamides, have shown selective cytotoxic activity against tumor cells, presenting a possible route for the development of new antitumor compounds (Ha et al., 1997).

Corrosion Inhibition

Research into Schiff bases and their derivatives has also highlighted their efficacy as corrosion inhibitors, which could be relevant for similar compounds. These studies often focus on the protection of metals in acidic environments, suggesting potential industrial applications in materials science (Heydari et al., 2018).

Properties

IUPAC Name

N'-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c1-26-17-5-3-2-4-14(17)12-22-18(24)19(25)23-13-20(10-11-20)15-6-8-16(21)9-7-15/h2-9H,10-13H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOIYHDPSDSDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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